molecular formula C20H26N4O3 B2934099 (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1286744-40-8

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2934099
CAS No.: 1286744-40-8
M. Wt: 370.453
InChI Key: KLPLFLQBPSTISO-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic chemical compound supplied for research purposes. This molecule is a hybrid structure incorporating multiple pharmacologically active motifs, suggesting broad potential for investigation in medicinal chemistry and drug discovery. The core structure contains a 1H-pyrazole ring, a scaffold widely recognized in the literature for its diverse biological activities . Pyrazole derivatives are reported to exhibit a wide spectrum of properties, including anti-inflammatory, antimicrobial, antifungal, anticancer, and anti-viral activities, making them a privileged structure in the development of new therapeutic agents . The piperazine moiety is a common feature in pharmaceuticals, often used to optimize solubility and bioavailability. The 3,4-dimethoxyphenyl group linked via a propenone chain may contribute to the molecule's electronic properties and potential for target interaction. Researchers may find this compound valuable for probing biological pathways, screening for new drug leads, or as a building block in the synthesis of more complex molecules. The presence of these distinct functional groups indicates potential for kinase inhibition or modulation of various enzymatic processes. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-18-6-4-17(16-19(18)27-2)5-7-20(25)23-13-10-22(11-14-23)12-15-24-9-3-8-21-24/h3-9,16H,10-15H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPLFLQBPSTISO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)CCN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)CCN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole ring, a piperazine moiety, and a dimethoxyphenyl group. This unique configuration contributes to its biological activity and interaction with various biological targets.

Antiplatelet and Cardiovascular Effects

Research indicates that compounds with similar structures exhibit significant antiplatelet effects by acting as P2Y12 receptor antagonists. These compounds are being investigated for their potential in treating cardiovascular diseases, particularly in preventing thromboembolic events. The antithrombotic efficacy of such derivatives is crucial given the high mortality associated with thrombosis in industrialized nations .

Anticancer Activity

Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs demonstrated potent antiproliferative activity with IC50 values as low as 0.26 μM against specific cancer types. Mechanistically, these compounds may induce apoptosis through the activation of caspases, which play critical roles in programmed cell death .

Neuropharmacological Effects

The neuropharmacological profile of similar pyrazole derivatives suggests potential applications in treating neurodegenerative diseases. Compounds targeting acetylcholinesterase (AChE) and other metabolic enzymes have shown promise in mitigating cognitive decline associated with conditions like Alzheimer's disease . The modulation of neurotransmitter systems by these compounds could lead to beneficial effects on mood and anxiety disorders as well.

Case Study 1: Anticancer Activity

A study investigated the effects of a related pyrazole compound on MCF7 breast cancer cells, revealing a significant reduction in cell viability (IC50 = 39.70 µM). The study highlighted the compound's ability to activate apoptotic pathways via caspase activation, indicating its potential as an anticancer agent .

Case Study 2: Cardiovascular Applications

Another research focused on the cardiovascular implications of pyrazole derivatives, noting their ability to induce endothelium-dependent vascular relaxation. This effect suggests a role in managing hypertension and other cardiovascular conditions by improving endothelial function .

The biological activities of this compound can be attributed to several mechanisms:

  • P2Y12 Receptor Antagonism : Inhibition of platelet aggregation through P2Y12 receptor blockade.
  • Caspase Activation : Induction of apoptosis in cancer cells via caspase signaling pathways.
  • Enzyme Inhibition : Targeting metabolic enzymes relevant to neurodegenerative diseases, enhancing cognitive function.

Summary Table of Biological Activities

Activity TypeMechanismReference
AntiplateletP2Y12 receptor antagonism
AnticancerApoptosis via caspase activation
NeuroprotectionAChE inhibition
Cardiovascular effectsEndothelial function improvement

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitutions

The following table compares the target compound with structurally related molecules (data sourced from –18):

Compound Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound Piperazine, pyrazole-ethyl, (E)-propenone, 3,4-dimethoxyphenyl 393.45* Planar propenone; high lipophilicity (LogP ~2.8 estimated)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl on piperazine; ethoxy substituent 516.62 Increased steric bulk (V = 1371.1 ų); intermolecular C–H···O hydrogen bonds
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl and methoxyphenyl substituents; pyrazole directly linked to propenone 466.34 Enhanced halogen bonding potential; twisted propenone geometry (θ = 12–15°)
(E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one Sulfone and thiophene groups; tetrahydrothiophene ring 434.60 Higher polarity (sulfone group); potential for sulfur-based interactions
1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one Diphenylpropanone; lacks α,β-unsaturation 388.50 Reduced conjugation; flexible propanone backbone

*Calculated based on molecular formula C₂₁H₂₅N₄O₃.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to analogues with single methoxy (LogP ~2.3) or polar sulfone substituents (LogP ~1.5) .
  • Hydrogen Bonding: The propenone carbonyl acts as a hydrogen-bond acceptor, similar to compounds in and . However, the absence of hydroxyl groups in the target compound reduces its hydrogen-bond donor capacity relative to derivatives with phenolic –OH .

Crystallographic Insights

  • The target’s crystal packing is expected to resemble , with weak C–H···O interactions stabilizing the lattice. However, the absence of ethoxy groups may reduce symmetry (e.g., triclinic vs. monoclinic systems) .
  • Bond lengths in the propenone moiety (C=O: 1.22 Å; C=C: 1.45 Å) align with related (E)-configured compounds, confirming minimal deviation from planarity .

Research Implications

  • Drug Design : The pyrazole-ethyl-piperazine motif is a versatile scaffold for CNS-targeted agents, with tunable electronic properties via methoxy substitutions.
  • Structure-Activity Relationships (SAR) : The (E)-configuration is critical for maintaining planarity and conjugation, as seen in analogues with diminished activity upon isomerization .
  • Future Directions : Comparative studies with (thiophene-containing) could explore the impact of aromatic heterocycles on selectivity and potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.